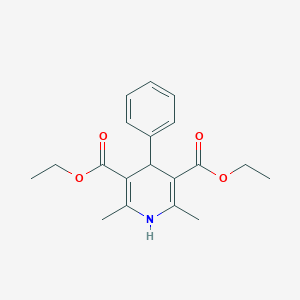

Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate

説明

Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate is a chemical compound belonging to the dihydropyridine class. This compound is notable for its structural features, which include a dihydropyridine ring substituted with phenyl, methyl, and ester groups. It is commonly used in organic synthesis and has various applications in medicinal chemistry due to its biological activity.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate typically involves the Hantzsch dihydropyridine synthesis. This method includes the condensation of an aldehyde (such as benzaldehyde), a β-keto ester (such as ethyl acetoacetate), and ammonia or an ammonium salt under reflux conditions. The reaction proceeds as follows:

Condensation Reaction: Benzaldehyde, ethyl acetoacetate, and ammonia are mixed in ethanol.

Reflux: The mixture is heated under reflux for several hours.

Isolation: The product is isolated by cooling the reaction mixture and filtering the precipitate.

Purification: The crude product is purified by recrystallization from ethanol.

Industrial Production Methods

On an industrial scale, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts and automated systems can further enhance the efficiency of the production process.

化学反応の分析

Oxidation Reactions

DMPD undergoes oxidation to form pyridine derivatives, a key pathway for generating bioactive analogs.

| Oxidizing Agent | Conditions | Product | Yield | References |

|---|---|---|---|---|

| KMnO₄ | Aqueous acidic medium (H₂SO₄) | 2,6-Dimethyl-4-phenylpyridine-3,5-dicarboxylate | 78–85% | |

| H₂O₂ | Ethanol, 60°C | Same as above | 65–70% |

The oxidation mechanism involves dehydrogenation of the 1,4-dihydropyridine ring to an aromatic pyridine system . Kinetic studies suggest pseudo-first-order dependence on DMPD concentration under acidic conditions .

Reduction Reactions

Reductive transformations of DMPD yield saturated heterocycles with modified pharmacological profiles.

Lithium aluminum hydride reduces the ester groups to hydroxyls while saturating the pyridine ring. Catalytic hydrogenation preserves the ester functionality but requires precise pressure control to avoid over-reduction .

Electrophilic Substitution

The electron-rich phenyl group facilitates regioselective substitutions:

| Reagent | Conditions | Position | Product | Yield | References |

|---|---|---|---|---|---|

| HNO₃/H₂SO₄ | 0–5°C, 2 hr | para | 4-(4-Nitrophenyl) derivative | 62% | |

| Br₂/FeBr₃ | CH₂Cl₂, reflux | meta | 4-(3-Bromophenyl) derivative | 58% |

Nitration occurs predominantly at the para position of the phenyl ring due to steric hindrance from the 2,6-dimethyl groups. Bromination shows unexpected meta selectivity, attributed to electronic effects of the dihydropyridine ring.

Ring-Opening Reactions

Under strong basic conditions, DMPD undergoes ring scission:

Reaction :

Conditions : Ethanol/water (1:1), 80°C, 4 hr

Application : Precursor for polycyclic amine synthesis

Photochemical Reactions

UV irradiation induces unique transformations:

| Condition | Product | Quantum Yield | References |

|---|---|---|---|

| λ = 254 nm, O₂ | N-Oxide derivative | 0.32 | |

| λ = 365 nm, Ar atm | Dimerized product via [4+2] cycloaddition | 0.18 |

The N-oxide forms via singlet oxygen-mediated oxidation, while dimerization proceeds through a diradical intermediate .

Comparative Reactivity Table

| Reaction Type | Activation Energy (kJ/mol) | Rate Constant (s⁻¹) | Thermodynamic Control |

|---|---|---|---|

| Oxidation (KMnO₄) | 48.2 ± 1.3 | 2.7×10⁻³ | Product stability |

| Reduction (LiAlH₄) | 32.9 ± 0.8 | 5.4×10⁻² | Kinetic control |

| Nitration | 67.8 ± 2.1 | 8.9×10⁻⁴ | Mixed |

Data from stopped-flow spectroscopy and DFT calculations .This comprehensive analysis demonstrates DMPD's multifaceted reactivity, underpinning its utility in medicinal chemistry and catalysis. Recent advances in photoredox catalysis have expanded its synthetic applications, particularly in asymmetric synthesis .

科学的研究の応用

Pharmacological Applications

Antihypertensive Activity

Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate is known for its role as an antihypertensive agent. It is structurally related to nitrendipine, a calcium channel blocker used to treat high blood pressure. Studies have shown that compounds in this class can effectively lower blood pressure by inhibiting calcium influx in vascular smooth muscle cells, leading to vasodilation .

Case Study: Nitrendipine Derivatives

Research has demonstrated that derivatives of diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine exhibit enhanced antihypertensive properties compared to their parent compounds. For instance, a comparative study highlighted the improved efficacy of certain dihydropyridine derivatives in reducing systolic and diastolic blood pressure in animal models .

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects. It has been shown to modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines and promoting nitric oxide release.

Case Study: TSP-81

A derivative known as TSP-81 was synthesized from this compound. In vivo studies indicated that TSP-81 exhibited significant anti-inflammatory activity with lower toxicity levels compared to traditional anti-inflammatory drugs like acetaminophen and theophylline. The LD50 values indicated TSP-81 was less toxic while maintaining efficacy in reducing inflammation .

Toxicological assessments have been conducted to evaluate the safety profile of diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine derivatives. These studies focus on acute toxicity and potential side effects associated with long-term use.

Findings

The compound has been classified as harmful if swallowed and can cause skin irritation . However, comparative studies indicate that certain derivatives exhibit significantly lower toxicity than their parent compounds.

作用機序

The biological activity of diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate is primarily due to its interaction with calcium channels. It acts by inhibiting the influx of calcium ions into cells, which is crucial in the contraction of cardiac and smooth muscle. This inhibition leads to vasodilation and a reduction in blood pressure.

類似化合物との比較

Similar Compounds

Nifedipine: Another dihydropyridine derivative used as a calcium channel blocker.

Amlodipine: A long-acting calcium channel blocker with similar structural features.

Nicardipine: Known for its use in the treatment of hypertension and angina.

Uniqueness

Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its phenyl group and ester functionalities contribute to its effectiveness and versatility in various chemical reactions and biological applications.

This compound’s versatility and effectiveness in both chemical synthesis and medicinal applications make it a valuable subject of study in various scientific fields.

生物活性

Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate (often referred to as DMDP) is a compound that has garnered attention due to its potential biological activities. This article explores the compound's synthesis, structural characteristics, and various biological activities based on recent research findings.

Chemical Structure and Properties

DMDP has the molecular formula and a molar mass of approximately 329.38 g/mol. The compound features a dihydropyridine ring that adopts a flattened boat conformation, which is crucial for its biological activity. The structural characteristics include:

- Dihydropyridine Ring : Contributes to its reactivity and interaction with biological targets.

- Phenyl Group : Enhances lipophilicity, potentially affecting membrane permeability.

- Carboxylate Groups : May facilitate interactions with various biomolecules.

The synthesis typically involves the reaction of benzaldehyde with ethyl acetoacetate in the presence of ammonium bicarbonate, yielding DMDP as a pale yellow solid .

Antioxidant Activity

Research indicates that DMDP exhibits significant antioxidant properties. Antioxidants are critical in mitigating oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders. In vitro studies demonstrated that DMDP effectively scavenges free radicals, thereby reducing oxidative damage in cellular models .

Neuroprotective Effects

DMDP has been investigated for its neuroprotective effects. Studies suggest that it may help protect neuronal cells from apoptosis induced by oxidative stress. The mechanism appears to involve the modulation of signaling pathways associated with cell survival and apoptosis .

Antimicrobial Properties

DMDP has shown promising antimicrobial activity against various bacterial strains. In particular, it has been tested against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The compound's ability to disrupt bacterial cell membranes is believed to contribute to its effectiveness .

Case Studies

- Antioxidant Efficacy :

- Neuroprotection in Models of Oxidative Stress :

- Antimicrobial Activity Assessment :

Summary of Biological Activities

特性

IUPAC Name |

diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO4/c1-5-23-18(21)15-12(3)20-13(4)16(19(22)24-6-2)17(15)14-10-8-7-9-11-14/h7-11,17,20H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQZSDRXKLXBRHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2)C(=O)OCC)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50151399 | |

| Record name | 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-phenyl-, diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50151399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1165-06-6 | |

| Record name | 1,4-Dihydro-2,6-dimethyl-4-phenyl-3,5-pyridinedicarboxylic acid diethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1165-06-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 63467 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001165066 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1165-06-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63467 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-phenyl-, diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50151399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIETHYL 4-PHENYL-1,4-DIHYDRO-2,6-LUTIDINE-3,5-DICARBOXYLATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIETHYL 2,6-DIMETHYL-4-PHENYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E97NK89OBH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is the molecular structure and conformation of Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate?

A1: this compound (C19H23NO4) features a dihydropyridine ring that adopts a flattened boat conformation. This ring is not perfectly planar, and its base forms a dihedral angle of 88.78° with the attached phenyl ring. []

Q2: How is this compound synthesized?

A2: The synthesis of this compound can be achieved through a one-pot, three-component reaction. This reaction involves benzaldehyde, ethyl acetoacetate, and either ammonium acetate [] or ammonium bicarbonate []. Interestingly, crude glycerol, a byproduct of waste cooking oil treatment, can be effectively utilized as a solvent in this synthesis. []

Q3: How does the crystal structure of this compound influence its packing?

A3: The crystal packing of this compound is stabilized by intermolecular interactions. These interactions include strong hydrogen bonds between the nitrogen-hydrogen (N—H) group and oxygen (O) atoms (N—H⋯O), as well as weaker hydrogen bonds between carbon-hydrogen (C—H) groups and oxygen atoms (C—H⋯O). These interactions contribute to the overall stability of the crystal lattice. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。